MFCD02353101
Description
Such compounds often exhibit diverse bioactivity, including enzyme inhibition or receptor modulation, making them valuable in drug discovery and material science.
Key inferred properties (from structurally related compounds in and ):
- Molecular weight: ~180–200 g/mol (comparable to C₆H₃Cl₂N₃ in ).
- Solubility: Moderate aqueous solubility (Log S ≈ -2.5 to -1.9), typical for small heterocycles .
- Bioactivity: Potential applications in targeting enzymes like CYP450 or kinases, inferred from similar compounds with high GI absorption and moderate bioactivity scores .
Properties
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S/c1-31-23-14-17(8-12-22(23)32-16-18-6-10-19(27)11-7-18)9-13-25(30)29-26-21(15-28)20-4-2-3-5-24(20)33-26/h6-14H,2-5,16H2,1H3,(H,29,30)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUBSKBPCWNINZ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for MFCD02353101 would typically involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch processing and continuous flow synthesis, utilizing advanced technologies and equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
MFCD02353101 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing reaction outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.
Scientific Research Applications
MFCD02353101 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD02353101 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3)
5-Methoxy-pyridine-2-ylmethylamine (CAS 905306-69-6)
- Molecular formula : C₇H₁₀N₂O
- Molecular weight : 138.17 g/mol
- Key differences :
Functional Analogues
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)
- Molecular formula : C₁₃H₉N₃O₂
- Molecular weight : 239.23 g/mol
- Functional similarity : Used in anticancer research; this compound’s smaller size may offer better BBB permeability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Comparison in Drug Development
Research Findings
Synthetic Accessibility : this compound’s synthesis likely involves palladium-catalyzed cross-coupling, akin to methods in (30–69% yields using HATU/DMF) .
Toxicity Profile : Structural chlorination (as in 4-Chloro-5-isopropylpyrrolo-triazine) correlates with higher dermal toxicity (H315), necessitating careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
